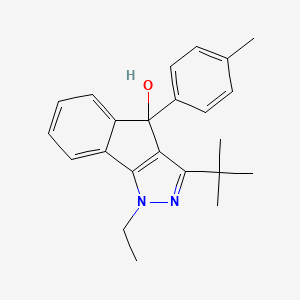
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the indeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazoline ring: This is achieved by reacting the indeno compound with hydrazine derivatives under controlled conditions.
Substitution reactions: The final compound is obtained by introducing the tert-butyl, ethyl, and methylphenyl groups through substitution reactions using suitable reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: The compound exhibits pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol can be compared with other pyrazoline derivatives, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also exhibits biological activities but differs in its substituents and specific applications.
3,5-diphenyl-4,5-dihydro-1H-pyrazole: Known for its anti-inflammatory and analgesic properties, this compound has a simpler structure compared to this compound.
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
56767-29-4 |
|---|---|
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-tert-butyl-1-ethyl-4-(4-methylphenyl)indeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C23H26N2O/c1-6-25-20-17-9-7-8-10-18(17)23(26,16-13-11-15(2)12-14-16)19(20)21(24-25)22(3,4)5/h7-14,26H,6H2,1-5H3 |
InChI Key |
BWHNMHJACGPENC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















